Technical Support Center: Managing Cross-Resistance Between Pyraoxystrobin and Other Qol Fungicides

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Compound of Interest		
Compound Name:	Pyraoxystrobin	
Cat. No.:	B1461943	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **pyraoxystrobin** and other Quinone outside Inhibitor (QoI) fungicides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant loss of efficacy with **pyraoxystrobin** in our experiments, even at recommended dosages. What is the likely cause?

A1: The most probable cause is the development of fungicide resistance within the target fungal population. QoI fungicides, including **pyraoxystrobin**, are highly specific, targeting a single site in the fungal respiratory chain.[1] This specificity makes them prone to resistance development, often through a single mutation in the target gene.[1] The most common mutation conferring high-level resistance to QoI fungicides is the G143A substitution in the cytochrome b (cytb) gene.[2][3][4]

Q2: How can we confirm if our fungal isolates have developed resistance to pyraoxystrobin?

A2: You can confirm resistance through two primary methods:

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- Biological Assays (Sensitivity Testing): This involves growing the fungal isolates on media amended with a range of fungicide concentrations to determine the Effective Concentration that inhibits 50% of growth (EC50). A significant increase in the EC50 value compared to a known sensitive (wild-type) isolate indicates resistance.
- Molecular Diagnostics: These methods detect specific mutations associated with resistance.
 Techniques like PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length
 Polymorphism) or sequencing of the cytb gene can identify the G143A mutation or other less
 common mutations like F129L.[5][6][7] Real-time PCR assays have also been developed for
 rapid and high-throughput screening.[8][9][10]

Q3: If we confirm resistance to **pyraoxystrobin**, can we switch to another QoI fungicide like azoxystrobin or trifloxystrobin?

A3: It is highly likely that you will observe cross-resistance among different QoI fungicides.[11] [12] Most QoI fungicides share the same binding site on the cytochrome b protein.[1][2] Therefore, a mutation like G143A that confers resistance to **pyraoxystrobin** will typically confer resistance to other fungicides in the same FRAC Group 11.[13][14] It is crucial to test for cross-resistance or, preferably, switch to a fungicide with a different mode of action (i.e., a different FRAC group).[15][16]

Q4: We are designing a long-term study. What strategies can we implement to delay or manage the development of QoI resistance in our fungal cultures?

A4: To manage resistance, you should minimize the selection pressure exerted by the fungicide.[17] Key strategies include:

- Alternation: Alternate applications of QoI fungicides with fungicides from different FRAC groups that are effective against the target pathogen.[16]
- Mixtures: Use tank-mixtures of QoI fungicides with effective fungicides from different FRAC groups. The mixing partner should provide good disease control when used alone.[1]
- Limiting Applications: Reduce the total number of QoI applications per season or experimental cycle.[15][16]



• Preventative Applications: Apply fungicides before the pathogen population becomes large and well-established to reduce the probability of selecting for resistant individuals.[16][17]

Q5: Are there different levels of QoI resistance? Does the specific mutation matter?

A5: Yes, the level of resistance often depends on the specific mutation in the cytochrome b gene.

- G143A (Glycine to Alanine at position 143): This is the most common mutation and typically confers a high level of resistance. Resistance factors (RF) are often greater than 100, leading to a complete loss of disease control in the field.[3][18]
- F129L (Phenylalanine to Leucine at position 129): This mutation usually results in moderate or partial resistance, with RFs ranging from 5 to 50.[3][18] Fungicides may still provide some level of control against pathogens with this mutation.
- G137R (Glycine to Arginine at position 137): This is a rare mutation and also confers moderate resistance.[3]

Data Presentation

Table 1: Cross-Resistance Patterns for Qol Fungicides in Fungal Pathogens with the G143A Mutation



Fungicide	Chemical Subgroup	Pathogen Example	EC50 Wild-Type (μg/mL)	EC50 G143A Mutant (µg/mL)	Resistanc e Factor (RF)	Referenc e
Pyraclostro bin	Methoxy- carbamate	Cercospor a beticola	≤ 0.006	> 0.92	> 153	[9]
Azoxystrob in	Methoxy- acrylate	Pyricularia oryzae	Varies	High	> 100	[14]
Trifloxystro bin	Methoxy- imino- acetate	Botrytis cinerea	Varies	High	30 - 130	[13]
Picoxystro bin	Methoxy- acrylate	Cercospor a sojina	0.087 - 0.243	> 10	> 41	[19]

Note: EC50 values and Resistance Factors can vary significantly between pathogen species and specific experimental conditions.

Key Experimental Protocols Protocol 1: In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This protocol determines the EC50 value of a fungicide against a specific fungal isolate.

- 1. Preparation of Fungicide Stock Solution:
- Prepare a high-concentration stock solution (e.g., 1,000 μg/mL) of the fungicide in an appropriate solvent (e.g., dimethyl sulfoxide DMSO).
- Perform serial dilutions to create a range of working concentrations.

2. Media Preparation:

- Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave.
- Cool the medium to approximately 50-55°C in a water bath.



- Add the appropriate volume of fungicide working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 μg/mL).[21] Also, prepare control plates with the solvent alone.
- Pour the amended media into petri dishes and allow them to solidify.

3. Inoculation:

- From an actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the colony margin.[22]
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.[21] Use at least three replicate plates per concentration.[21]

4. Incubation:

- Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.[21]
- 5. Data Collection and Analysis:
- Measure the colony diameter at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.[21][23]

Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP

This protocol identifies the G143A mutation, which is indicative of high-level QoI resistance.

1. DNA Extraction:

- Harvest mycelia from the fungal isolate grown in pure culture.
- Extract genomic DNA using a commercial extraction kit or a standard CTAB protocol.[24]

2. PCR Amplification:

- Amplify the region of the cytb gene containing codon 143 using specific primers.[5][24]
- Example Primer Pair (conceptual):



- Forward: 5'-[Sequence upstream of codon 143]-3'
- Reverse: 5'-[Sequence downstream of codon 143]-3'
- Perform PCR with appropriate cycling conditions (annealing temperature, extension time) for the specific primers and pathogen.

3. Restriction Enzyme Digestion:

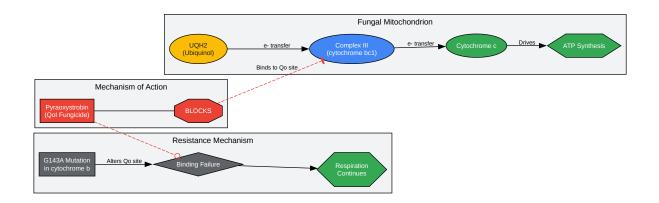
- The G143A mutation often creates or removes a recognition site for a specific restriction enzyme. For example, the mutation from GGT (Glycine) to GCT (Alanine) can be detected by an enzyme that recognizes one of these sequences. The enzyme Ital has been used for this purpose.[5]
- Digest the PCR product with the selected restriction enzyme according to the manufacturer's instructions.

4. Gel Electrophoresis:

- Separate the digested DNA fragments on an agarose gel.
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
- Interpretation:
- Sensitive (Wild-Type) Isolate: Will show a specific banding pattern (e.g., one uncut band if the restriction site is absent).
- Resistant (G143A) Isolate: Will show a different banding pattern (e.g., two smaller, cut bands if the mutation creates the restriction site).

Visualizations Signaling Pathways and Workflows

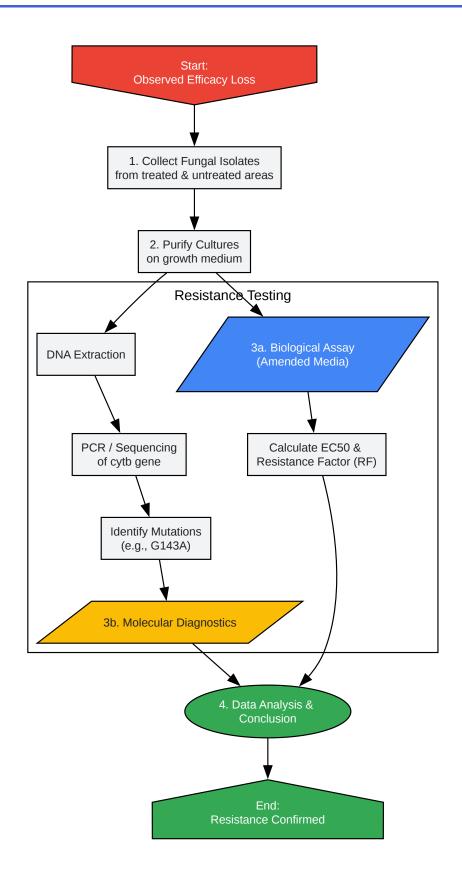




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Caption: Mode of action of QoI fungicides and the G143A resistance mechanism.

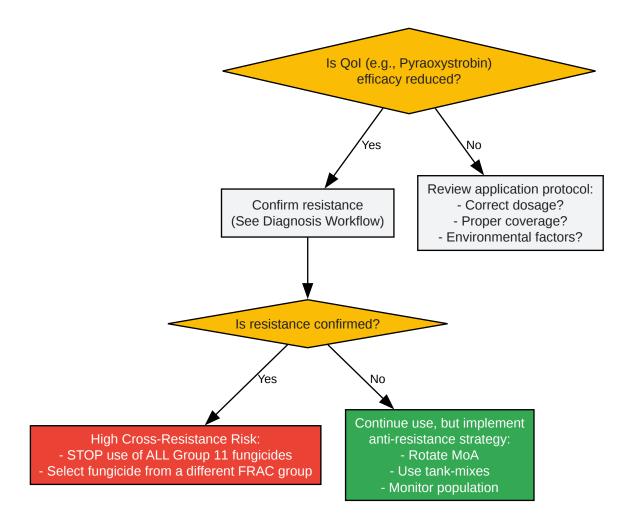




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Caption: Experimental workflow for diagnosing fungicide resistance.





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